

# Comparative Toxicity Analysis: N-Methylmescaline vs. Mescaline

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
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This guide provides a detailed comparison of the toxicity profiles of N-Methylmescaline and its parent compound, mescaline. The information presented is based on available experimental data to assist researchers in understanding the relative safety and pharmacological properties of these psychoactive phenethylamines.

## **Executive Summary**

N-Methylmescaline, a naturally occurring alkaloid and a derivative of mescaline, exhibits a lower toxicity profile compared to mescaline.[1] This reduced toxicity is evidenced by a higher median lethal dose (LD50) and is consistent with its weaker affinity for serotonin receptors, which are the primary targets for mescaline's psychoactive and physiological effects. N-methylation of mescaline has been shown to decrease its central nervous system potency.[1]

## **Quantitative Toxicity Data**

The following table summarizes the available acute toxicity data (LD50) for mescaline and N-Methylmescaline in various animal models. A higher LD50 value indicates lower acute toxicity.



Compound	Animal Species	Route of Administrat ion	LD50 (mg/kg)	LD50 (mmol/kg)	Reference
Mescaline	Mouse	Intraperitonea I (i.p.)	212 - 315	1.00 - 1.49	INVALID- LINK
Rat	Intraperitonea I (i.p.)	132 - 410	0.62 - 1.94	INVALID- LINK	
Guinea Pig	Intraperitonea I (i.p.)	328	1.55	INVALID- LINK	
Dog	Intravenous (i.v.)	54	0.26	INVALID- LINK	
Rhesus Monkey	Intravenous (i.v.)	130	0.62	INVALID- LINK	
N- Methylmescal ine	Mouse	Intraperitonea I (i.p.)	389	1.72	INVALID- LINK
Rat	Intraperitonea I (i.p.)	477	2.12	INVALID- LINK	
Guinea Pig	Intraperitonea I (i.p.)	429	1.90	INVALID- LINK	
Dog	Intravenous (i.v.)	>113	>0.50	INVALID- LINK	-
Rhesus Monkey	Intravenous (i.v.)	>113	>0.50	INVALID- LINK	

## **Neurotoxicity and Physiological Effects**

Mescaline: Mescaline's psychoactive effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[2][3] High doses can lead to a range of physiological effects, including increased heart rate and blood pressure, pupil dilation, and changes in motor



function.[4] While there is no strong evidence of direct neurotoxicity in typical human use, high doses in animal studies can induce convulsions and respiratory arrest.[4]

N-Methylmescaline: N-Methylmescaline exhibits a significantly lower affinity for serotonin receptors compared to mescaline.[1] Specifically, its affinity for the 5-HT2A receptor is about half that of mescaline. This reduced receptor binding is a likely contributor to its decreased central nervous system potency and lower toxicity.[1] In rodent drug discrimination tests, N-Methylmescaline did not substitute for mescaline, further indicating a different and less potent pharmacological profile.[1] Studies by Alexander Shulgin indicated that N-Methylmescaline shows no central or peripheral effects at doses up to 25 mg.[1]

## **Experimental Protocols**

## Acute Toxicity (LD50) Determination in Rodents (General Protocol)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a phenethylamine derivative, such as mescaline or N-Methylmescaline, in a rodent model (e.g., mice or rats).

- 1. Animal Model and Housing:
- Species: Albino mice or Wistar rats.
- Health Status: Healthy, adult animals of a specific weight range.
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have access to food and water ad libitum before the experiment.
- 2. Dose Preparation:
- The test substance is dissolved in a suitable vehicle (e.g., saline).
- A range of doses is prepared, typically in a logarithmic progression, to establish a doseresponse curve.
- 3. Administration:



- The substance is administered via a specific route, commonly intraperitoneal (i.p.) or oral (p.o.) gavage.
- · A control group receives the vehicle only.

#### 4. Observation:

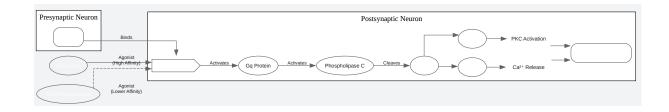
- Animals are observed continuously for the first few hours post-administration and then periodically for at least 24 to 48 hours.
- Observations include signs of toxicity such as convulsions, changes in motor activity, respiratory distress, and mortality.

#### 5. Data Analysis:

- The number of mortalities at each dose level is recorded.
- The LD50 value and its confidence intervals are calculated using statistical methods such as probit analysis.

# Signaling Pathways and Experimental Workflows Serotonergic Signaling Pathway

The following diagram illustrates the interaction of mescaline and N-Methylmescaline with the 5-HT2A receptor, a key pathway for their psychoactive effects.





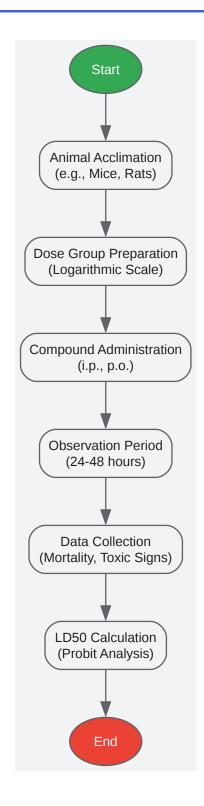
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Caption: Serotonergic pathway activation by mescaline and N-Methylmescaline.

### **Acute Toxicity (LD50) Determination Workflow**

This diagram outlines the general experimental workflow for determining the LD50 of a compound.





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Caption: General workflow for an acute toxicity (LD50) study.



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